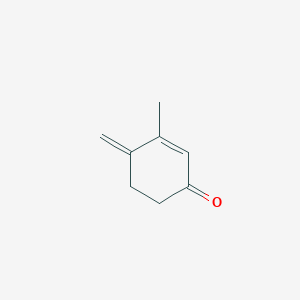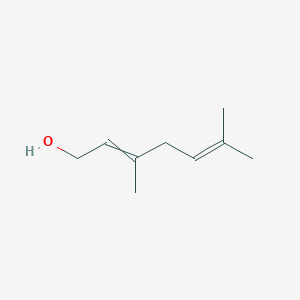
3,6-Dimethylhepta-2,5-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethylhepta-2,5-dien-1-ol is an organic compound with the molecular formula C9H16O It is characterized by the presence of two methyl groups and a hydroxyl group attached to a heptadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylhepta-2,5-dien-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpent-3-enal with propen-2-ylmagnesium bromide, followed by acetylation of the resulting carbinol . Another approach involves the dehydration of trans-2-(1-hydroxy-1-methylethyl)-1-methoxycyclopropane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dimethylhepta-2,5-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 3,6-dimethylhepta-2,5-dien-1-one.
Reduction: Formation of 3,6-dimethylheptanol.
Substitution: Formation of 3,6-dimethylhepta-2,5-dien-1-chloride.
Aplicaciones Científicas De Investigación
3,6-Dimethylhepta-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethylhepta-2,5-dien-1-ol depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of conjugated double bonds and a hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its activity.
Comparación Con Compuestos Similares
Phorone: 2,6-Dimethyl-2,5-heptadien-4-one, a compound with a similar backbone but different functional groups.
Uniqueness: 3,6-Dimethylhepta-2,5-dien-1-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group on a heptadiene backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
43161-23-5 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
3,6-dimethylhepta-2,5-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(2)4-5-9(3)6-7-10/h4,6,10H,5,7H2,1-3H3 |
Clave InChI |
BHMQPIJXSKLQKE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(=CCO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


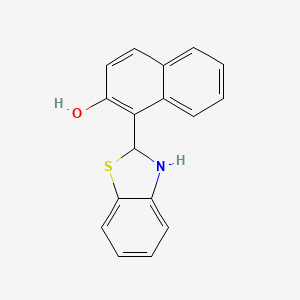
![bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate](/img/structure/B14670347.png)
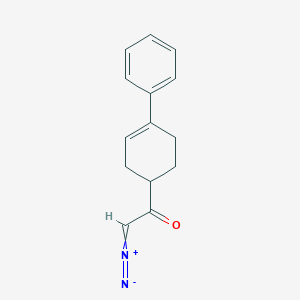
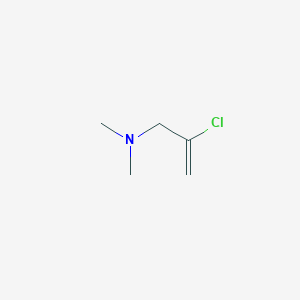
![2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14670372.png)

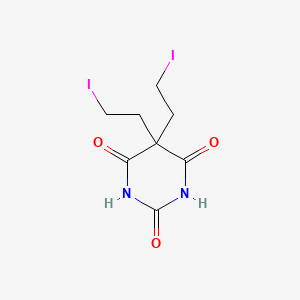
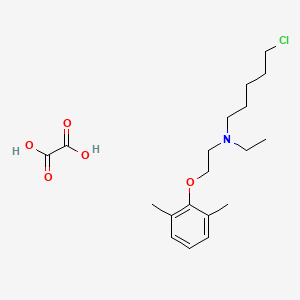
![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)

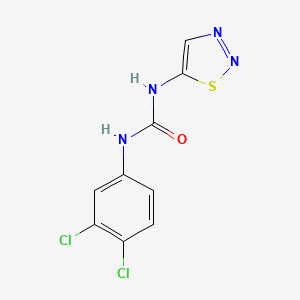

![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
